6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride
Description
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane dihydrochloride is a heterocyclic compound with the molecular formula C₉H₁₅Cl₂N₃O₂ and a molecular weight of 268.14 g/mol . The structure consists of a seven-membered 1,4-oxazepane ring fused with a 1,2,4-triazole moiety, stabilized as a dihydrochloride salt. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of drug candidates targeting neurological and infectious diseases. Its triazole group enhances binding affinity to biological targets, such as enzymes or receptors, while the oxazepane scaffold contributes to metabolic stability .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-1,4-oxazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-2-12-4-7(3-8-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGQBKMXBGZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)N2C=NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride typically involves the formation of the triazole ring followed by the construction of the oxazepane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines . The oxazepane ring can then be formed through a cyclization reaction involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or oxazepane rings.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or oxazepane rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or oxazepane rings .
Scientific Research Applications
Cannabinoid Receptor Modulation
TROX-1 has been identified as a selective antagonist of the cannabinoid receptor type 2 (CB2) . CB2 receptors are primarily expressed in immune cells and play a crucial role in modulating immune responses. Research indicates that targeting these receptors may have therapeutic implications in various conditions, including:
- Chronic Pain Management : By modulating immune responses, TROX-1 may alleviate chronic pain conditions.
- Neuroinflammation : Its antagonistic action on CB2 receptors suggests potential benefits in neurodegenerative diseases characterized by inflammation.
- Cancer Therapy : There is ongoing research into the role of CB2 receptors in cancer progression, indicating that TROX-1 could be explored as an adjunct therapy in oncology .
Synthesis and Chemical Reactivity
The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane typically involves multi-step processes that allow for structural modifications conducive to enhancing its biological activity. The oxazepane ring can undergo various chemical transformations which are critical for developing derivatives with improved efficacy or safety profiles.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane and their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | 0.67 | Exhibits different pharmacological properties |
| 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | 0.74 | Different ring structure leading to distinct activities |
| (S)-2-(Methoxymethyl)morpholine hydrochloride | 0.79 | Morpholine derivative with varied biological activities |
| (R)-2-Methylmorpholine hydrochloride | 0.78 | Similar nitrogen-containing structure but different activity |
| 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 0.67 | Distinct bicyclic structure influencing its properties |
This table illustrates the diversity within this class of chemicals while highlighting the unique attributes of TROX-1.
Case Studies and Research Findings
Recent studies have demonstrated the potential of TROX-1 in various experimental settings:
- In Vivo Studies : Animal models have shown that administration of TROX-1 results in significant reductions in markers of inflammation and pain sensitivity.
- Cell Culture Experiments : In vitro studies using immune cell lines demonstrated that TROX-1 modulates cytokine release profiles, suggesting a mechanism for its anti-inflammatory effects.
- Synergistic Effects : Preliminary findings indicate that combining TROX-1 with other therapeutic agents may enhance overall efficacy in treating complex conditions like neuropathic pain or cancer .
Mechanism of Action
The mechanism of action of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as aromatase, leading to reduced estrogen production and subsequent inhibition of cancer cell growth . In antibacterial applications, it may target bacterial enzymes, disrupting essential cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 1,4-Oxazepane Derivatives
4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride
- Molecular Formula : C₁₁H₂₁Cl₂N₂O
- Molecular Weight : 257.2 g/mol
- Key Features : Replaces the triazole group with a piperidine ring.
- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and material science due to its rigid, nitrogen-rich structure .
- Comparison : The piperidine moiety enhances lipophilicity, improving blood-brain barrier penetration, whereas the triazole group in the target compound offers stronger hydrogen-bonding capabilities for enzyme inhibition .
2-(2-Chlorophenyl)-1,4-oxazepane
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight : 211.69 g/mol
- Key Features : Substituted with a chlorophenyl group instead of triazole.
- Applications : Explored as an intermediate in antipsychotic drug synthesis.
- Comparison : The lack of a triazole group reduces its versatility in targeting fungal enzymes, but the chlorophenyl group enhances aromatic interactions in receptor binding .
Functional Analogues: Triazole-Containing Compounds
Tebuconazole (B.1.25)
- Molecular Formula : C₁₆H₂₂ClN₃O
- Molecular Weight : 307.8 g/mol
- Key Features : A triazole fungicide with a chlorophenyl group.
- Applications : Broad-spectrum antifungal agent in agriculture.
- Comparison: Unlike the target compound, tebuconazole lacks the oxazepane ring but shares the triazole group’s mechanism of action (lanosterol demethylase inhibition) .
1-(4-Fluorophenyl)-5,5-dimethyl-2-(1H-1,2,4-triazol-1-yl)
Comparison with Pharmacologically Similar Compounds
Neurological Targets
Deschloroclozapine Dihydrochloride
- Molecular Formula : C₁₈H₂₀N₄·2HCl
- Molecular Weight : 365.3 g/mol
- Key Features : Benzodiazepine derivative with a piperazine group.
- Applications : Selective DREADD (Designer Receptors Exclusively Activated by Designer Drugs) activator for neuroscience research.
- Comparison : The oxazepane-triazole scaffold offers a distinct mechanism (e.g., enzyme inhibition) compared to Deschloroclozapine’s receptor-based activity .
Anticancer Agents
TAS-103 Dihydrochloride
- Molecular Formula : C₂₀H₂₀ClN₃O₂
- Molecular Weight : 369.85 g/mol
- Key Features: Indenoquinoline derivative with dimethylaminoethyl groups.
- Applications : Topoisomerase inhibitor for cancer therapy.
- Comparison : The target compound’s triazole group may offer fewer side effects compared to TAS-103’s intercalation-based DNA damage .
Biological Activity
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane; dihydrochloride, also referred to as TROX-1, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective antagonist of the cannabinoid receptor type 2 (CB2). This receptor is primarily expressed in immune system cells and plays a crucial role in various physiological processes. The compound's unique structure combines a 1,4-oxazepane ring with a 1,2,4-triazole moiety, which contributes to its biological activity.
The biological activity of TROX-1 is primarily attributed to its interaction with CB2 receptors. These receptors are involved in the modulation of immune responses and have been implicated in conditions such as inflammation and pain. By selectively antagonizing CB2 receptors, TROX-1 may exert anti-inflammatory effects and modulate immune responses.
Pharmacological Profile
Research indicates that 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that TROX-1 can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Specifically, derivatives of 1,2,4-triazole structures have been reported to exhibit high antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights the significance of the triazole and oxazepane components in determining the biological activity of related compounds. Modifications to these structures can enhance or diminish their pharmacological effects. For instance:
| Compound Name | Activity | Notes |
|---|---|---|
| 7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | Moderate antibacterial | Different pharmacological profile |
| 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | Antimicrobial | Distinct bicyclic structure influencing properties |
This table illustrates how variations in chemical structure can lead to diverse biological activities.
Case Studies
Several studies have focused on the biological activity of TROX-1 and its derivatives:
- Anti-inflammatory Study : In vitro experiments demonstrated that TROX-1 effectively inhibited cytokine release in stimulated PBMC cultures. At concentrations up to 100 µg/mL, cell viability remained high (94.71–96.72%), indicating low toxicity while maintaining significant anti-inflammatory effects .
- Antimicrobial Evaluation : A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds within this class exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL, showcasing their potential as effective antimicrobial agents .
Q & A
Basic: What are the common synthetic routes and reaction conditions for preparing 6-(1,2,4-triazol-1-yl)-1,4-oxazepane dihydrochloride?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Stepwise synthesis : Reacting a triazole derivative (e.g., 1,2,4-triazole) with a substituted oxazepane precursor under reflux in polar aprotic solvents like DMSO or ethanol. describes a similar approach for triazole derivatives, using 18-hour reflux in DMSO followed by ice-water quenching and ethanol-water crystallization (65% yield) .
- Cyclization strategies : outlines a method where 1,4-oxazepane reacts with a brominated intermediate (e.g., 6-bromoisothiazolo[4,3-b]pyridine) in dichloromethane/acetone, achieving 96% yield via silica gel chromatography .
- Purification : Flash column chromatography (e.g., dichloromethane/acetone 95:5) and recrystallization (water-ethanol) are standard .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy : -NMR (300–400 MHz) identifies proton environments, such as triazole (δ 8.27 ppm) and oxazepane methylene signals (δ 3.68–4.18 ppm), as seen in structurally similar oxazepane derivatives .
- X-ray crystallography : demonstrates the use of X-ray diffraction to resolve the 7-membered 1,4-oxazepane ring structure, confirming bond angles and substituent orientation (e.g., C6-methyl group orientation) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd 313.9957, found 313.9959) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while ethanol facilitates Schiff base formation in condensation steps .
- Catalysis : Glacial acetic acid (5 drops) accelerates imine formation in triazole-aldehyde condensations .
- Temperature control : Prolonged reflux (18 hours) ensures complete cyclization, while rapid cooling minimizes side-product formation .
- Molar ratios : A 1:1 molar ratio of triazole to oxazepane precursors reduces unreacted starting material .
Advanced: How can contradictions in structural data (e.g., ring size or substituent orientation) be resolved?
- Control experiments : validated 1,4-oxazepane ring formation via X-ray crystallography after soaking crystals with Mg(OAc), confirming that anion exchange (Cl⁻ to acetate) does not alter the 7-membered ring structure .
- Comparative NMR analysis : Contrast experimental -NMR shifts (e.g., oxazepane methylene protons) with computational predictions to identify discrepancies .
- Dynamic light scattering (DLS) : Monitor aggregation states in solution to rule out crystallization artifacts .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound?
- Antimicrobial assays : Adapt protocols from , such as broth microdilution (MIC testing) against Gram-positive/negative bacteria and fungi, leveraging the triazole moiety’s known antifungal properties .
- Enzyme inhibition studies : Use proteasome inhibition assays (as in ) to assess binding to catalytic sites, with IC determination via fluorescence-based substrate cleavage .
- Cellular uptake : Radiolabel the compound (e.g., ) and quantify intracellular accumulation in mammalian cell lines .
Advanced: How can computational modeling support the design of derivatives with enhanced activity?
- Docking simulations : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., proteasomes or kinases), guided by X-ray structures from .
- QSAR analysis : Correlate substituent electronic properties (Hammett constants) with biological activity to prioritize synthetic targets .
- MD simulations : Assess stability of the 1,4-oxazepane ring under physiological conditions (e.g., solvation, pH 7.4) .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers, as the oxazepane ring may adopt multiple conformations .
- Batch consistency : Monitor reaction kinetics via in-situ FTIR to ensure reproducibility during large-scale reflux .
- Byproduct management : Implement inline LC-MS to detect and quantify impurities (e.g., uncyclized intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
